molecular formula C10H14ClN3 B2574063 [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride CAS No. 2279124-21-7

[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride

Cat. No.: B2574063
CAS No.: 2279124-21-7
M. Wt: 211.69
InChI Key: LELSWWGYPRHQQU-UHFFFAOYSA-N
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Description

This compound features an imidazo[1,2-a]pyridine core, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry . The presence of an ethyl group at the 7-position and a methylamine group at the 2-position further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable nitrogen sources under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Methylamine Group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with methylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which [(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride
  • 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine hydrochloride
  • 1-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride

Uniqueness

[(7-Ethylimidazo[1,2-a]pyridin-2-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the methylamine group at the 2-position differentiates it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique reactivity and biological activity profiles .

Properties

IUPAC Name

(7-ethylimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-2-8-3-4-13-7-9(6-11)12-10(13)5-8;/h3-5,7H,2,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELSWWGYPRHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC(=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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